

Application Note: A Stability-Indicating HPLC Assay for Lercanidipine Hydrochloride

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Compound of Interest

Compound Name: Lercanidipine

Cat. No.: B1674757

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Introduction

Lercanidipine hydrochloride is a calcium channel blocker of the dihydropyridine class, widely used in the management of hypertension.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ analytical methods capable of distinguishing the active pharmaceutical ingredient (API) from any degradation products that may form during manufacturing, storage, or handling. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Lercanidipine** hydrochloride in pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and stability studies.[3]

Chromatographic Conditions

An isocratic reverse-phase HPLC method was developed to provide a simple, precise, and accurate assay for **Lercanidipine** hydrochloride.[1][2][4] The optimized chromatographic conditions are summarized in the table below.

Parameter	Condition
Column	Chromasil YMC Pack C8, 150 x 4.6 mm i.d., 5 μ m particle size
Mobile Phase	0.02 M Ammonium Dihydrogen Phosphate Buffer: Methanol (35:65, v/v), pH 3.5 adjusted with phosphoric acid
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Detection Wavelength	240 nm
Column Temperature	Ambient
Run Time	Approximately 6 minutes

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness.[\[1\]](#)[\[5\]](#)

Validation Parameter	Result
Specificity	The method is specific for Lercanidipine hydrochloride, with no interference from placebo components or degradation products.[1][2]
Linearity (Range)	20-80 µg/mL
Correlation Coefficient (r ²)	0.9992[1][2][4]
Limit of Detection (LOD)	0.1 µg/mL[1][2][4]
Limit of Quantitation (LOQ)	0.3 µg/mL[1][2][4]
Accuracy (% Recovery)	99.3 - 101.9%[1][2][4]
Precision (% RSD)	< 2% for intraday and interday precision
Robustness	The method is robust to small, deliberate variations in flow rate and mobile phase composition.[1][2]

Experimental Protocols

Preparation of Solutions

- **Mobile Phase Preparation:** Prepare a 0.02 M solution of ammonium dihydrogen phosphate in water. Mix this buffer with methanol in a 35:65 (v/v) ratio. Adjust the pH to 3.5 using phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]
- **Standard Stock Solution (100 µg/mL):** Accurately weigh about 10 mg of **Lercanidipine** hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6]
- **Working Standard Solutions:** From the standard stock solution, prepare a series of working standard solutions in the concentration range of 20-80 µg/mL by diluting with the mobile phase.
- **Sample Preparation (from Tablets):** Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of **Lercanidipine** hydrochloride to a

100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

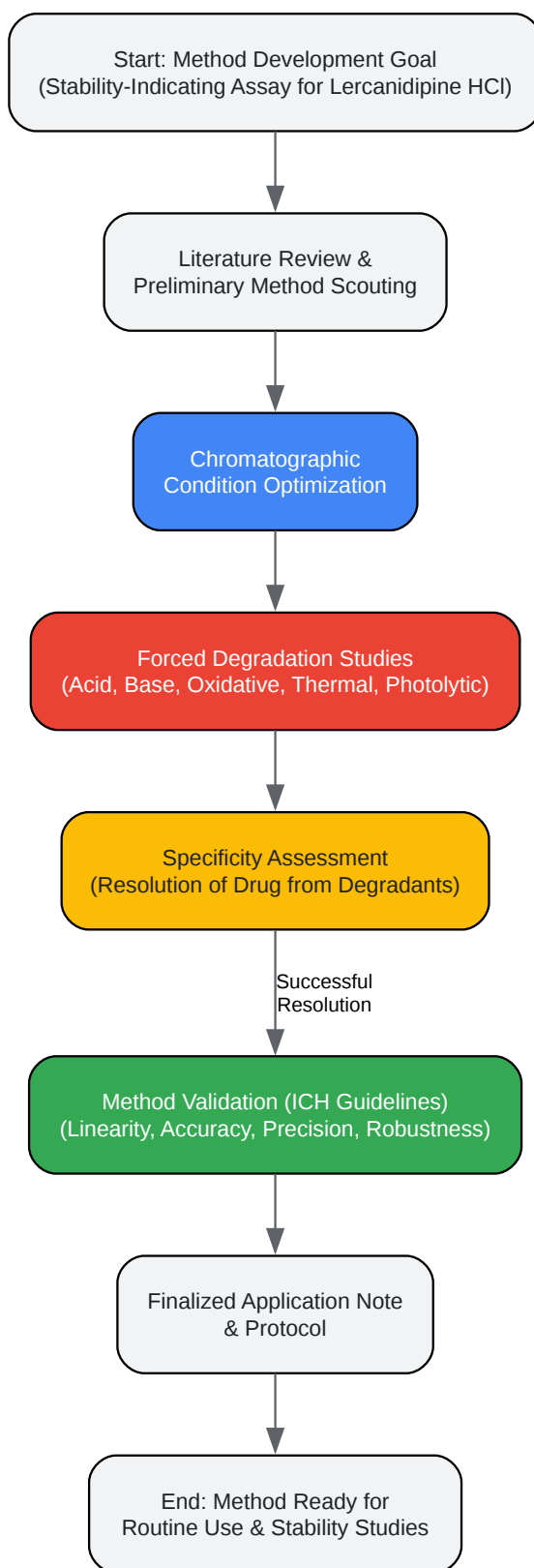
Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.^{[1][2][7]}

- Acid Degradation: A sample solution was treated with 1 N HCl and heated at 80°C for 1 hour. The solution was then neutralized with 1 N NaOH.^{[1][2]}
- Base Degradation: A sample solution was treated with 0.1 N NaOH at room temperature for 100 minutes and then neutralized with 0.1 N HCl.^{[1][2]}
- Oxidative Degradation: A sample solution was treated with 3% hydrogen peroxide and heated at 80°C for 1 hour.^{[1][2]}
- Thermal Degradation: The powdered drug was exposed to a temperature of 70°C for 72 hours.^[1]
- Photolytic Degradation: The drug solution was exposed to UV light to assess its photostability.^{[1][2]}

The results of the forced degradation studies showed significant degradation under alkaline (44%) and oxidative (15%) conditions, with lesser degradation under acidic (7%), photolytic (10%), and thermal (6%) conditions.^{[1][2]} The developed HPLC method was able to resolve the **Lercanidipine** hydrochloride peak from all degradation product peaks, thus confirming its stability-indicating capability.

Diagrams



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Caption: Workflow for the development and validation of a stability-indicating HPLC method.

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